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Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-
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Overview
Description
Pyrazinecarboxamide, N,N’-1,6-hexanediylbis-: is a complex organic compound characterized by the presence of pyrazine and carboxamide groups linked by a hexanediyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- typically involves the reaction of pyrazinecarboxylic acid derivatives with hexanediamine under controlled conditions. One common method includes:
Starting Materials: Pyrazinecarboxylic acid and 1,6-hexanediamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Catalysts: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyrazinecarboxylic acid derivatives.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
In medicine, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is investigated for its therapeutic potential. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or nucleic acids, modulating their activity. The hexanediyl linker allows for flexible binding, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: A simpler analog without the hexanediyl linker.
Hexanediamine: A basic building block used in the synthesis of various amides.
N,N’-Bis(2-pyridyl)pyrazinecarboxamide: A related compound with different substituents on the pyrazine ring.
Uniqueness
Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- stands out due to its bifunctional nature, combining the properties of pyrazinecarboxamide and hexanediamine. This dual functionality allows for versatile applications in multiple fields, making it a valuable compound for research and industry.
Biological Activity
Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- (C16H20N6O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazinecarboxamide moiety linked by a hexanediyl chain. This unique structure contributes to its biological activity and interaction with various biological targets. The molecular formula is represented as follows:
Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- exhibits its biological effects primarily through the following mechanisms:
- Prodrug Activity : It acts as a prodrug for pyrazinoic acid, which is crucial in treating tuberculosis (TB). The compound is metabolized to its active form by the enzyme nicotinamidase/pyrazinamidase present in Mycobacterium tuberculosis .
- Inhibition of Mycolic Acid Synthesis : The active form disrupts the synthesis of mycolic acids in bacterial cell walls, leading to bactericidal effects against TB .
- Antimicrobial Properties : Beyond its anti-tubercular activity, it has shown potential antimicrobial effects against various bacterial strains .
Biological Activity Overview
The following table summarizes the biological activities associated with Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-:
Case Study 1: Antitubercular Efficacy
A study demonstrated that Pyrazinecarboxamide significantly reduced the viability of dormant M. tuberculosis at acidic pH levels. This property is particularly important for treating latent TB infections where traditional antibiotics may fail .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of pyrazine derivatives revealed that modifications to the hexanediyl linker can enhance solubility and bioactivity. For instance, derivatives with longer aliphatic chains exhibited improved interaction with bacterial enzymes .
Case Study 3: Docking Studies
Molecular docking studies have indicated that Pyrazinecarboxamide binds effectively to enzymes involved in bacterial metabolism. These interactions were analyzed using software like Molegro Virtual Docker, providing insights into optimizing its therapeutic efficacy .
Comparative Analysis with Similar Compounds
The following table compares Pyrazinecarboxamide with structurally similar compounds regarding their unique features and biological activities:
Compound Name | Structure Type | Unique Features |
---|---|---|
N,N'-1,6-Hexanediylbis(butanamide) | Amide derivative | Different chain length; hydrophobicity affects bioactivity |
N,N'-1,6-Hexanediylbis(4-(2-pyridinyl)-1piperazinecarboxamide) | Piperazine derivative | Enhanced activity against specific bacterial strains |
N,N'-1,6-Hexanediylbis(1-aziridinecarboxamide) | Aziridine derivative | Potentially different reactivity; distinct biological activity |
Properties
CAS No. |
138506-89-5 |
---|---|
Molecular Formula |
C16H20N6O2 |
Molecular Weight |
328.37 g/mol |
IUPAC Name |
N-[6-(pyrazine-2-carbonylamino)hexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H20N6O2/c23-15(13-11-17-7-9-19-13)21-5-3-1-2-4-6-22-16(24)14-12-18-8-10-20-14/h7-12H,1-6H2,(H,21,23)(H,22,24) |
InChI Key |
ZUQAZAKDTRCEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCCCCNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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